molecular formula C10H19NO3 B2984205 Tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate CAS No. 1446513-50-3

Tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate

Cat. No.: B2984205
CAS No.: 1446513-50-3
M. Wt: 201.266
InChI Key: PGFHBPAUWNEKSM-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a methoxy group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One efficient method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanides . The reaction proceeds smoothly under metal-free conditions, resulting in the formation of the desired tert-butyl ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide results in the formation of tert-butyl esters .

Scientific Research Applications

Tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate is unique due to the presence of both a tert-butyl ester group and a methoxy group on the pyrrolidine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various applications.

Properties

IUPAC Name

tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-5-7(13-4)6-11-8/h7-8,11H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFHBPAUWNEKSM-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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